N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Description
Properties
IUPAC Name |
N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4S2/c17-14(16-8-15(18)9-21-5-6-22-10-15)13-7-19-11-3-1-2-4-12(11)20-13/h1-4,13,18H,5-10H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYFKJIUQCOXBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(CS1)(CNC(=O)C2COC3=CC=CC=C3O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound belongs to the class of 1,4-benzodioxane derivatives , which are known for their diverse biological activities. The structural features that contribute to its activity include:
- Benzodioxane moiety : Implicated in various therapeutic applications.
- Dithiepan structure : May enhance interactions with biological targets.
Biological Activities
Research indicates that compounds within the benzodioxane class exhibit a range of biological activities:
Antioxidant Activity
- Mechanism : Benzodioxane derivatives have been shown to scavenge free radicals and reduce oxidative stress.
- Study Findings : A study demonstrated that certain benzodioxane analogs exhibited significant antioxidant properties, which may contribute to their hepatoprotective effects .
Anti-inflammatory Activity
- Mechanism : Compounds can inhibit pro-inflammatory mediators and pathways.
- Case Study : A specific analog bearing an acetic acid substituent at position 6 showed notable anti-inflammatory activity, suggesting that modifications at this position are critical for efficacy .
Anticancer Activity
- Mechanism : Inhibition of key signaling pathways involved in cancer progression, such as the p38α MAPK pathway.
- Case Study : The compound CCT251236, a benzodioxane bisamide derivative, demonstrated growth inhibitory effects in ovarian carcinoma models, highlighting the potential of benzodioxane structures in oncology .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key observations include:
- The positioning of functional groups significantly influences biological outcomes.
- Variations in the sulfur oxidation state of dithiepan derivatives affect their pharmacological profiles.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Analogues and Their Properties
Key Differences and Implications
Substituent Diversity: The target compound’s 6-hydroxy-1,4-dithiepan-methyl group distinguishes it from analogs with aryl (e.g., 3-cyanophenyl ), heterocyclic (e.g., tetrahydrobenzothiophen ), or sulfone-containing substituents . The dithiepan moiety may enhance metabolic stability or alter solubility due to its sulfur content and cyclic structure. In contrast, sulfonamide derivatives (e.g., N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides) exhibit antibacterial activity against Gram-positive and Gram-negative strains, with IC₅₀ values comparable to ciprofloxacin . The absence of a sulfonamide group in the target compound suggests divergent biological targets.
Biological Activity: Benzodioxine-carboxamide derivatives with electron-withdrawing groups (e.g., cyano ) or bulky substituents (e.g., tetrahydrobenzothiophen ) often show varied bioactivity. For example, sulfonamide analogs demonstrate antibacterial effects , while others act as enzyme inhibitors (e.g., lipoxygenase ).
Synthetic Accessibility :
- One-pot synthesis methods for benzodioxine-carboxamide intermediates (e.g., N-(2,3-dihydro-1,4-benzodioxin-2-yl-carbonyl)piperazine) are well-established, yielding high-purity products . However, the dithiepan moiety in the target compound may require specialized sulfur-incorporation strategies, complicating synthesis.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?
- Methodology : Synthesis typically involves coupling a benzodioxine-carboxamide precursor with a 1,4-dithiepan derivative. Key steps include:
- pH control : Aqueous Na₂CO₃ (pH 9–10) to deprotonate the amine group for nucleophilic substitution .
- Solvent selection : Polar aprotic solvents like DMF enhance reactivity, while LiH acts as a base to facilitate condensation .
- Challenges : Competing side reactions (e.g., hydrolysis of the dithiepan ring) require strict anhydrous conditions and inert atmospheres .
Q. How is structural characterization performed for this compound, and what spectral markers are critical?
- Methodology :
- IR spectroscopy : Confirm carbonyl (C=O) stretch at ~1680–1700 cm⁻¹ and hydroxyl (O–H) stretch at ~3200–3400 cm⁻¹ .
- ¹H NMR : Key signals include benzodioxine protons (δ 4.2–4.5 ppm, multiplet) and dithiepan methylene protons (δ 3.1–3.3 ppm, singlet) .
- Mass spectrometry : Molecular ion peak (M⁺) consistent with the molecular formula (e.g., C₁₇H₁₉NO₅S₂) and fragmentation patterns to validate substituents .
Advanced Research Questions
Q. What computational methods are used to predict binding interactions of this compound with enzyme targets (e.g., α-glucosidase)?
- Methodology :
- Molecular docking : Software like AutoDock Vina or Schrödinger Suite evaluates binding affinity to enzyme active sites (e.g., α-glucosidase PDB: 2ZE0). Key interactions include hydrogen bonding with the carboxamide group and π-π stacking with the benzodioxine ring .
- MD simulations : Assess stability of ligand-enzyme complexes over 100-ns trajectories to validate docking results .
Q. How do structural modifications (e.g., substituents on the dithiepan ring) affect biological activity and selectivity?
- Methodology :
- SAR studies : Synthesize derivatives with halogens (Cl, Br) or methyl groups on the dithiepan ring and compare IC₅₀ values in enzyme inhibition assays (e.g., acetylcholinesterase) .
- Data : Methyl substituents enhance lipophilicity (logP +0.5), improving blood-brain barrier penetration but reducing aqueous solubility .
Q. What experimental strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values across studies)?
- Methodology :
- Standardized assays : Use uniform protocols (e.g., Ellman’s method for acetylcholinesterase) to minimize variability in substrate concentration or incubation time .
- Control compounds : Include reference inhibitors (e.g., galantamine) to calibrate assay conditions .
Methodological Considerations Table
Critical Analysis of Evidence
- Synthesis : and highlight Na₂CO₃ as critical for pH control, but uses alternative bases (e.g., K₂CO₃), suggesting solvent-dependent reactivity .
- Biological Activity : While emphasizes α-glucosidase inhibition, focuses on antibacterial activity, indicating multifunctional potential requiring further target-specific studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
